molecular formula C17H16FN3OS2 B2695434 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide CAS No. 1351661-75-0

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2695434
CAS No.: 1351661-75-0
M. Wt: 361.45
InChI Key: LAIPPWBXOKRVDC-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide is a novel synthetic benzothiazole derivative intended for research use in oncology and medicinal chemistry. This compound is of significant interest due to the established pharmacological profile of the benzothiazole scaffold, which is recognized for exhibiting potent and selective antitumor activity against a range of human cancer cell lines, including breast, ovarian, lung, and colon carcinomas . The structural core of this molecule, the 2-(4-aminophenyl)benzothiazole, has been identified as a key pharmacophore, with certain substitutions, such as a fluorine atom at the 4-position of the benzothiazole ring, known to enhance potency and contribute to a remarkable selectivity profile . The mechanism of action for antitumor benzothiazoles is distinct and may involve selective metabolic activation within sensitive cancer cells by enzymes such as cytochrome CYP1A1, leading to the formation of electrophilic intermediates and DNA adducts . Furthermore, benzothiazole derivatives have been investigated for their ability to inhibit tumor-associated enzymes like carbonic anhydrase, which may provide a pathway for acting against hypoxic tumors . Researchers can utilize this compound as a lead structure for developing new anticancer agents or as a pharmacological tool to study specific biological pathways. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-21(17-20-16-13(18)7-4-8-14(16)24-17)10-15(22)19-11-5-3-6-12(9-11)23-2/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPPWBXOKRVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)SC)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide (CAS Number: 1351613-84-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN4O3S2C_{16}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 394.44 g/mol. The structure features a fluorobenzo[d]thiazole moiety, which is significant for its biological interactions, and a methylthio phenyl group that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC16H15FN4O3S2C_{16}H_{15}FN_{4}O_{3}S_{2}
Molecular Weight394.44 g/mol
CAS Number1351613-84-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, potentially influencing pathways associated with cancer cell proliferation and survival.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and fluid secretion. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .
  • Antiproliferative Activity : Similar compounds within the fluorinated benzothiazole class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and covalent binding to macromolecules .

Anticancer Activity

A study focusing on fluorinated benzothiazoles highlighted their potential as anticancer agents. In vitro assays revealed that these compounds could inhibit the growth of sensitive cancer cell lines without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of related compounds has indicated that modifications to the benzothiazole core can significantly affect biological activity. For example:

  • Substituent Variations : Compounds with different substituents on the benzothiazole ring exhibited varying degrees of enzyme inhibition and antiproliferative activity, suggesting that careful structural modifications could enhance therapeutic efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Benzothiazole Core : The initial step involves synthesizing the fluorobenzo[d]thiazole framework.
  • Introduction of Functional Groups : Subsequent steps include introducing the methylamino and methylthio groups through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Heterocycle Influence: The benzo[d]thiazole core in the target compound (vs. phenylthiazole or simple thiazole in others) may enhance π-π stacking in target binding pockets, as seen in docking studies of similar fluorinated heterocycles . Fluorine at the 4-position (target) vs.

Substituent Effects: The 3-(methylthio)phenyl group in the target compound offers moderate lipophilicity (logP ~2.8 estimated), compared to more polar substituents like phenoxy (107e) or nitro groups (). This could improve blood-brain barrier penetration . Methylamino linkers (target) vs. triazole (9b) or piperidine () may reduce metabolic oxidation, enhancing in vivo stability .

Bioactivity Trends: Fluorinated derivatives (e.g., 9b, 107k) consistently show enhanced antimicrobial and enzyme inhibitory activities compared to non-fluorinated analogs . Thiazoles with methylthio or chlorophenyl groups (e.g., 107k, target) exhibit selective antifungal activity, suggesting substituent-dependent targeting of ergosterol biosynthesis or fungal cytochrome P450 .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Thiazole-acetamides with electron-withdrawing groups (e.g., -F, -Cl) disrupt microbial cell membranes or inhibit enzymes like α-glucosidase . The target compound’s fluorine and methylthio groups align with this trend.
  • Anti-inflammatory Potential: Analogous triazolyl-phenylthiazoles () inhibit COX-2 via hydrophobic interactions; the target’s benzo[d]thiazole core may similarly modulate inflammatory pathways.
  • Anticancer Activity : Thiazole derivatives with acetylated side chains () show IC50 values <2 µg/mL against HepG-2. The target’s methylthio group could enhance DNA intercalation or topoisomerase inhibition.

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